(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid
Overview
Description
(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis and Marine Toxins
The stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid, a derivative of AHMHA, has been achieved. This synthesis helped in the stereochemical assignment of AHMHA found in the marine toxin janolusimide (Giordano, Spinella, & Sodano, 1999).
Diastereoselective Synthesis for Bioactive Compounds
A method for the diastereoselective synthesis of β, γ-diamino acids from D-Phenylalanine was developed, using derivatives of AHMHA. This synthesis is significant for the production of bioactive compounds (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).
Synthesis for Natural Products Research
AHMHA units have been synthesized for structural and stereochemical studies of natural products like perthamides C and D (Sepe, D’Auria, Bifulco, Ummarino, & Zampella, 2010).
Enzymatic Research
Research on the action of enzymes like L-aminoacylase and L-amino acid oxidase on stereoisomers of AHMHA derivatives has provided insights into obtaining stereochemically pure compounds, which are crucial in biochemical studies (Bakke, Ohta, Kazmaier, & Sugai, 1999).
Biochemical Studies
Studies on the stereoselectivity and stereospecificity of enzymes like α,β-dihydroxyacid dehydratase have utilized isomers of AHMHA to understand enzyme mechanisms and substrate specificity (Armstrong, Müller, Reary, Whitehouse, & Crout, 1977).
Crystallography and Molecular Structure
Investigations into the crystal structures of AHMHA derivatives have contributed to understanding molecular interactions and structure, which are fundamental in materials science and drug design (Yajima, Kimura, Nakakoji, Horikawa, Tokuyama, & Shiraiwa, 2009).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with enzymes such as prothrombin .
Mode of Action
It’s known that the regulatory protein, leu3p, modulates the expression of several genes within and beyond amino acid metabolism and senses 2-isopropylmalate concentrations . At high 2-isopropylmalate concentrations, Leu3p acts as an activator of transcription, while at low concentrations, it acts as a repressor .
Biochemical Pathways
The compound is likely involved in amino acid and protein biosynthetic pathways . The route that leads from amino acid biosynthesis to protein folding and its activation is rich in enzymes that are descriptive of fungi . Blocking the action of those enzymes often leads to avirulence or growth inhibition .
Pharmacokinetics
L-threonate was absorbed rapidly, and its absorption was enhanced by food intake .
Result of Action
It’s known that similar compounds have been used for the multigram synthesis of several chiral derivatives .
Properties
IUPAC Name |
(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369265 | |
Record name | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87421-23-6 | |
Record name | (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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